N-[2-(2-Chlorophenyl)ethyl]-N-methylamine
Overview
Description
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(2-Chlorophenyl)ethyl]-N-methylamine, also known as 2-(2-chlorophenyl)-N-methylethanamine, is a chemical compound with significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : Approximately 169.65 g/mol
- Structural Features : The compound features a chlorophenyl group attached to an ethylamine backbone, classifying it within the amine family. Its unique chlorophenyl substitution may confer distinct biological properties compared to structurally similar compounds.
This compound exhibits interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a substrate for monoamine oxidase (MAO) enzymes, influencing levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
Interaction with Neurotransmitter Receptors
Research indicates that this compound may bind to and modulate the activity of several neurotransmitter receptors:
- Monoamine Receptors : It is hypothesized that this compound could affect serotonin and dopamine pathways due to its structural similarity to other psychoactive compounds.
- Cholinergic Receptors : Studies have shown that related compounds can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive processes and neuroprotection .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Experimental Findings
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Neuropharmacology Studies :
- In vitro experiments demonstrated that this compound influences neurotransmitter levels by modulating MAO activity. This modulation could lead to altered serotonin and dopamine levels, affecting mood and cognition.
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Behavioral Assessments :
- Animal models treated with similar compounds showed improved cognitive function and reduced anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
- Receptor Interaction Studies :
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJKAALGEAHUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493349 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52516-17-3 | |
Record name | 2-(2-Chlorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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